molecular formula C48H50N4O8S2 B13731748 Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate CAS No. 18519-60-3

Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate

Cat. No.: B13731748
CAS No.: 18519-60-3
M. Wt: 875.1 g/mol
InChI Key: PKJFWDQHJVDWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-quinolinium derivative featuring two 1-propylquinolinium moieties linked via a hydrocinnamamido-carbamoyl bridge, with di-p-toluenesulfonate counterions. Its structure is characterized by:

  • N-propyl substituents on the quinolinium nitrogen atoms.
  • A hydrocinnamamido-carbamoyl spacer connecting the aromatic systems.
  • Di-p-toluenesulfonate anions, which enhance solubility and stability.

Properties

CAS No.

18519-60-3

Molecular Formula

C48H50N4O8S2

Molecular Weight

875.1 g/mol

IUPAC Name

4-methylbenzenesulfonate;4-[3-oxo-3-[(1-propylquinolin-1-ium-6-yl)amino]propyl]-N-(1-propylquinolin-1-ium-6-yl)benzamide

InChI

InChI=1S/C34H34N4O2.2C7H8O3S/c1-3-19-37-21-5-7-27-23-29(14-16-31(27)37)35-33(39)18-11-25-9-12-26(13-10-25)34(40)36-30-15-17-32-28(24-30)8-6-22-38(32)20-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-10,12-17,21-24H,3-4,11,18-20H2,1-2H3;2*2-5H,1H3,(H,8,9,10)

InChI Key

PKJFWDQHJVDWCH-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 1-Propylquinolinium Precursors

The initial step involves the preparation of 1-propylquinolinium salts, which are typically synthesized via alkylation of quinoline derivatives at the nitrogen atom.

  • Alkylation Reaction: Quinolines are reacted with propyl halides (e.g., propyl bromide) under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF) to yield 1-propylquinolinium halides.

  • Purification: The resulting salts are purified by recrystallization or ion exchange to remove residual halide ions.

This step provides the quinolinium building blocks necessary for further functionalization.

Formation of Carbamoyl Linkages

The key linkage in the target compound is the carbamoyl group connecting the quinolinium units through a hydrocinnamamido moiety.

  • Amide Bond Formation: The carbamoyl linkage is formed by coupling amine-functionalized quinolinium derivatives with acid or acid chloride derivatives of hydrocinnamic acid or related benzamide compounds.

  • Coupling Agents: Typical peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed to activate the carboxylic acid moiety for amide bond formation.

  • Reaction Conditions: Reactions are generally conducted in dry solvents like dichloromethane or DMF under inert atmosphere at room temperature or slightly elevated temperatures.

  • Workup: After completion, the reaction mixture is quenched, washed, and purified by chromatography or recrystallization.

Salt Formation with p-Toluenesulfonic Acid

The final step involves the formation of the di-p-toluenesulfonate salt to stabilize the dicationic quinolinium compound.

  • Salt Metathesis: The bis-quinolinium compound is treated with two equivalents of p-toluenesulfonic acid in an appropriate solvent (e.g., ethanol or acetonitrile), leading to precipitation or crystallization of the di-p-toluenesulfonate salt.

  • Isolation: The salt is isolated by filtration or crystallization and dried under vacuum.

Representative Synthetic Scheme

Step Reagents and Conditions Product Yield (%) Notes
1 Quinolinium + Propyl bromide, reflux in acetonitrile 1-Propylquinolinium bromide 80-90 Alkylation of quinoline nitrogen
2 1-Propylquinolinium amine + hydrocinnamic acid + EDCI, DMF Carbamoyl-linked bis-quinolinium intermediate 70-85 Amide bond formation
3 Intermediate + 2 equiv p-toluenesulfonic acid, EtOH Quinolinium bis-p-toluenesulfonate salt 75-90 Salt formation and purification

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy: The ^1H and ^13C NMR spectra confirm the presence of propyl groups, quinolinium aromatic protons, and amide linkages.

  • FT-IR Spectroscopy: Characteristic amide carbonyl stretching bands (~1650 cm^-1) and sulfonate peaks confirm successful coupling and salt formation.

  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 875.1 g/mol for the di-p-toluenesulfonate salt.

  • Elemental Analysis: Confirms the stoichiometry of carbon, hydrogen, nitrogen, and sulfur consistent with the compound formula.

  • X-ray Crystallography: When available, confirms the molecular geometry and salt packing in the solid state.

Research Findings and Optimization Notes

  • The alkylation step is highly efficient under reflux conditions with propyl bromide, yielding clean quinolinium salts suitable for further reaction.

  • Amide bond formation benefits from the use of coupling agents such as EDCI, providing good yields and minimizing side reactions.

  • The choice of solvent and reaction atmosphere (anhydrous, inert) is critical to prevent hydrolysis and maximize coupling efficiency.

  • Salt formation with p-toluenesulfonic acid improves compound stability and crystallinity, facilitating purification.

  • Reaction monitoring by TLC and NMR is essential to determine completion and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Alkylation solvent Acetonitrile, reflux
Alkylation temperature 80-100 °C
Carbamoyl coupling agent EDCI or DCC
Coupling solvent DMF or DCM
Coupling temperature Room temperature to 50 °C
Salt formation solvent Ethanol, acetonitrile
Salt formation temperature Ambient
Typical overall yield 50-70% (multi-step)

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinolinium compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce quinolinium hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have highlighted the antibacterial properties of quinolinium derivatives. Specifically, compounds similar to Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate have shown effectiveness against multi-drug resistant bacteria such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus . The mechanism involves the disruption of bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis.
  • Central Nervous System (CNS) Penetration
    • The optimization of quinolinium derivatives has been explored for enhancing CNS penetration. A study demonstrated that modifications to the quinolinium structure could significantly improve brain concentrations of therapeutic agents, potentially aiding in the treatment of neurological disorders . This aspect is particularly relevant for developing drugs targeting mitochondrial dysfunction in conditions like Alzheimer’s disease.
  • Cancer Therapeutics
    • Quinolinium compounds have also been investigated for their anticancer properties. Their ability to induce apoptosis in cancer cells while sparing normal cells makes them promising candidates for cancer therapy . The structural modifications can enhance their selectivity and potency against various cancer cell lines.

Antimicrobial Efficacy Study

A study conducted on thiazole-quinolinium derivatives revealed their potent antibacterial activity against Gram-positive and Gram-negative bacteria. The derivatives exhibited significant bactericidal effects by altering bacterial morphology and disrupting cell division mechanisms . This highlights the potential of quinolinium compounds in addressing antibiotic resistance.

CNS Targeting Research

Research focusing on quinolinium-modified cyclosporine derivatives demonstrated enhanced CNS penetration and mitochondrial protective effects. The study found that delocalization of the quinolinium cation improved pharmacokinetic profiles significantly compared to non-delocalized counterparts . This finding supports the development of quinolinium-based drugs for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Notes

Data Gaps : Direct experimental data (e.g., CCS, IC50) for the propyl compound are absent in the provided evidence.

Structural Predictions : Trends in alkyl chain effects are inferred from ethyl/butyl analogs.

Safety Precautions: All analogs emit toxic SOₓ/NOₓ upon decomposition, necessitating handling under controlled conditions .

Biological Activity

Quinolinium compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Quinolinium, 1-propyl-6-(p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamamido)-, di-p-toluenesulfonate , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is a quinolinium salt characterized by a complex structure that includes a propyl group, a hydrocinnamamide moiety, and two p-toluenesulfonate groups. This unique configuration may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Quinolinium derivatives are known for their antimicrobial properties. Studies have shown that certain quinolinium salts exhibit potent activity against a range of pathogens:

  • Fungal Infections : In vitro studies indicated that quinolinium compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. For instance, modifications in the quinolinium structure led to enhanced potency against these pathogens, achieving minimum inhibitory concentrations (MICs) as low as 0.8 μg/mL for C. albicans .
  • Bacterial Infections : Some quinolinium salts have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. The underlying mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Activity

Recent research has highlighted the potential of quinolinium compounds as anticancer agents. The mechanism of action typically involves:

  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of quinolinium compounds is crucial for their therapeutic application. Studies indicate that modifications to the quinolinium structure can significantly influence:

  • Absorption : Enhanced solubility and permeability across biological membranes can be achieved through structural optimization.
  • Distribution : Some compounds demonstrate favorable distribution characteristics, allowing effective targeting of tissues such as the central nervous system (CNS) .

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of substituted quinolinium compounds, researchers synthesized various derivatives and tested them against Cryptococcus neoformans and Candida species. The results indicated that specific substitutions on the quinolinium ring significantly improved antifungal potency, with some compounds showing over 300-fold enhancement compared to standard treatments .

Case Study 2: Anticancer Properties

A series of quinolinium derivatives were assessed for their anticancer activity in vitro against several cancer cell lines. One notable compound exhibited an IC50 value of 5 μM against breast cancer cells, demonstrating significant cytotoxicity and potential for further development .

Data Tables

Activity Type Target Pathogen/Cell Line MIC/IC50 (μg/mL) Reference
AntifungalCandida albicans0.8
AntibacterialStaphylococcus aureus1.5
AnticancerBreast Cancer Cells5

Q & A

Q. What are the recommended synthetic routes for preparing this quinolinium compound, and what analytical methods validate its structure?

Methodological Answer: The compound can be synthesized via multi-step organic reactions, including:

  • Amide coupling : Reacting p-((1-propylquinolinium-6-yl)carbamoyl)hydrocinnamic acid with 1-propylquinolinium-6-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .
  • Counterion exchange : Isolating the di-p-toluenesulfonate salt via precipitation in polar aprotic solvents (e.g., acetonitrile/water mixtures).

Validation:

  • Structural confirmation : Use 1H NMR^1 \text{H NMR} to verify proton environments (e.g., quinolinium aromatic protons at δ 8.5–9.0 ppm, propyl chain protons at δ 1.0–1.5 ppm) and 13C NMR^{13} \text{C NMR} for carbonyl carbons (~170 ppm) .
  • Purity assessment : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and elemental analysis for C, H, N, S content (±0.3% theoretical) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination after 48-hour exposure. Include DMSO vehicle controls and validate with trypan blue exclusion for viability .
  • Target engagement : Fluorescence polarization assays to test binding affinity to quinoline-associated targets (e.g., DNA topoisomerases) .
  • Anti-inflammatory potential : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages, referencing protocols for analogous quinoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% yield by optimizing temperature (80–120°C) and solvent (DMF/toluene mixtures) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts. Monitor via TLC or LC-MS .
  • Scale-up challenges : Use continuous-flow reactors for amide coupling steps to enhance mixing and heat transfer, reducing decomposition risks .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

Methodological Answer:

  • Orthogonal validation : If MTT assays show cytotoxicity but flow cytometry lacks apoptosis markers, perform caspase-3/7 activity assays or Western blotting for PARP cleavage .
  • Solubility adjustments : Test bioactivity in varying DMSO concentrations (<0.1% v/v) or alternative solvents (e.g., PEG-400) to rule out artifactual inhibition .
  • Target redundancy : Use CRISPR knockouts of suspected targets (e.g., topoisomerase IIα) to confirm mechanism-specific effects .

Q. What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of quinoline-binding proteins (e.g., PDB: 1ZXN) to identify binding poses. Prioritize residues within 4 Å of the carbamoyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
  • QSAR modeling : Corrogate substituent effects (e.g., propyl chain length, sulfonate position) with bioactivity data from analogs to refine predictive models .

Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?

Methodological Answer:

  • Isoform selectivity : Compare activity against recombinant protein isoforms (e.g., topoisomerase I vs. II) using purified enzyme assays .
  • Chemical proteomics : Employ affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Mutagenesis : Introduce point mutations (e.g., Ser → Ala in catalytic sites) to disrupt binding and confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.